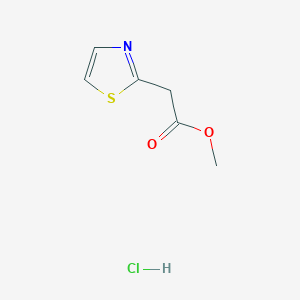

Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride

Overview

Description

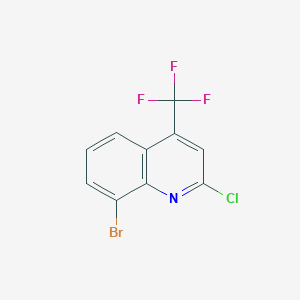

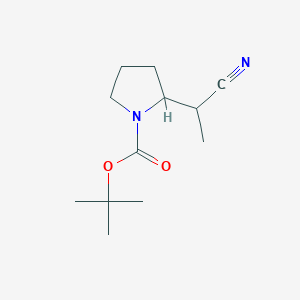

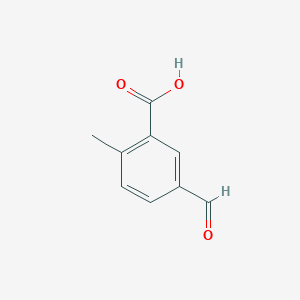

“Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride” is a chemical compound with the CAS number 1803591-82-3 . It has a molecular weight of 193.65 and a molecular formula of C6H8ClNO2S .

Molecular Structure Analysis

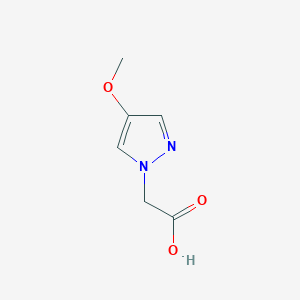

The molecular structure of “Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride” consists of a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom .Scientific Research Applications

-

Pharmaceutical and Biological Activities

- Thiazole derivatives have been found to have a wide range of pharmaceutical and biological activities . These include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

- The methods of application or experimental procedures vary widely depending on the specific activity being targeted. For example, in anticancer research, thiazole derivatives may be tested in vitro against cancer cell lines, or in vivo in animal models .

- The outcomes of these studies also vary, but in general, many thiazole derivatives have shown promising results in preclinical studies .

-

Industrial Applications

- Thiazole derivatives have found use in various industrial applications, such as agrochemicals, photographic sensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

- The methods of application or experimental procedures would depend on the specific industrial application. For example, in the case of dyes, the thiazole derivative might be incorporated into a dye formulation and then applied to a substrate .

- The outcomes of these applications would also depend on the specific application. For example, in the case of dyes, the outcome might be a brightly colored product with good colorfastness .

-

Antifungal Activity

- Some thiazole derivatives have been found to have antifungal activity . For example, a series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides were synthesized and screened for their antifungal activity .

- The methods of application or experimental procedures would involve synthesizing the thiazole derivatives, then testing them against various fungal strains .

- The outcomes of these studies would be the determination of the minimum inhibitory concentration (MIC) of the thiazole derivative against the fungal strains .

-

Antioxidant Properties

- Thiazole derivatives have been found to exhibit antioxidant properties . These compounds can neutralize harmful free radicals in the body, potentially helping to prevent diseases such as cancer and heart disease .

- The methods of application or experimental procedures would involve synthesizing the thiazole derivatives, then testing their antioxidant activity using various assays .

- The outcomes of these studies would be the determination of the antioxidant capacity of the thiazole derivative, often expressed as a percentage inhibition of free radical activity .

-

Antibacterial Activity

- Some thiazole derivatives have been found to have antibacterial activity . For example, certain compounds have shown considerable inhibition against Escherichia coli and Staphylococcus aureus bacteria .

- The methods of application or experimental procedures would involve synthesizing the thiazole derivatives, then testing them against various bacterial strains using methods such as the agar dilution method .

- The outcomes of these studies would be the determination of the minimum inhibitory concentration (MIC) of the thiazole derivative against the bacterial strains .

-

Antifungal Medication

- The antifungal medication abafungin is a thiazole derivative that is used topically to suppress skin infections caused by various fungi .

- The method of application is topical, meaning it is applied directly to the skin where the fungal infection is present .

- The outcome of this application is the suppression of the fungal infection, leading to an improvement in symptoms .

-

Photosensitizers and Rubber Vulcanization

- Thiazoles are used in the field of photosensitizers and rubber vulcanization . Photosensitizers are materials used in photodynamic therapy, a treatment for certain types of cancer . Rubber vulcanization is a process that improves the elasticity and strength of rubber .

- The methods of application or experimental procedures would involve incorporating the thiazole derivative into the photosensitizer or rubber formulation .

- The outcomes of these applications would be improved performance of the photosensitizer or rubber product .

-

Liquid Crystals, Sensors, and Sunscreens

- Thiazoles are used in the manufacture of liquid crystals, sensors, and sunscreens . Liquid crystals are used in display technologies, sensors are used in various detection systems, and sunscreens protect the skin from harmful UV radiation .

- The methods of application or experimental procedures would involve incorporating the thiazole derivative into the liquid crystal, sensor, or sunscreen formulation .

- The outcomes of these applications would be improved performance of the liquid crystal display, sensor, or sunscreen .

-

Catalysts, Dyes, Pigments, and Chromophores

- Thiazoles are used in the manufacture of catalysts, dyes, pigments, and chromophores . Catalysts speed up chemical reactions, dyes and pigments provide color, and chromophores absorb light, giving color to a molecule .

- The methods of application or experimental procedures would involve incorporating the thiazole derivative into the catalyst, dye, pigment, or chromophore formulation .

- The outcomes of these applications would be improved performance of the catalyst, dye, pigment, or chromophore .

-

Antidepressant and Antiulcer Agents

- Thiazoles are used in the manufacture of antidepressant and antiulcer agents . For example, pramipexole is an antidepressant drug, and nizatidine is an antiulcer agent .

- The methods of application or experimental procedures would involve synthesizing the thiazole derivative and formulating it into a drug .

- The outcomes of these applications would be effective treatment of depression or ulcers .

properties

IUPAC Name |

methyl 2-(1,3-thiazol-2-yl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S.ClH/c1-9-6(8)4-5-7-2-3-10-5;/h2-3H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKQPGDKNNATEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC=CS1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride | |

CAS RN |

1803591-82-3 | |

| Record name | methyl 2-(1,3-thiazol-2-yl)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1450480.png)

![7-Butyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1450481.png)